Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate;2-hydroxybutanedioic acid
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Overview
Description
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate;2-hydroxybutanedioic acid is a complex organic compound with the molecular formula C10H20N2O3. It is known for its unique structure, which includes a pyrrolidine ring substituted with hydroxy and methylamino groups, and a tert-butyl ester. This compound is often used in various chemical and pharmaceutical applications due to its versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-(methylamino)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxy compound.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylamino groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways . The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-4-(aminomethyl)pyrrolidine-1-carboxylate .
- Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate .
Uniqueness
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
Molecular Formula |
C14H26N2O8 |
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Molecular Weight |
350.36 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C10H20N2O3.C4H6O5/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12;5-2(4(8)9)1-3(6)7/h7-8,11,13H,5-6H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
MDURHKNWZPCDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NC.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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